molecular formula C16H18N6O2 B2909892 2,5-dimethyl-N-(1-{[1,2,4]triazolo[4,3-a]pyrazin-8-yl}pyrrolidin-3-yl)furan-3-carboxamide CAS No. 2034531-93-4

2,5-dimethyl-N-(1-{[1,2,4]triazolo[4,3-a]pyrazin-8-yl}pyrrolidin-3-yl)furan-3-carboxamide

Cat. No.: B2909892
CAS No.: 2034531-93-4
M. Wt: 326.36
InChI Key: FKGPIRZWBIHYBX-UHFFFAOYSA-N
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Description

This compound is a heterocyclic carboxamide featuring a fused [1,2,4]triazolo[4,3-a]pyrazine core linked to a pyrrolidine ring and a 2,5-dimethylfuran-3-carboxamide group. The triazolo-pyrazine moiety is known for its electron-deficient nature, enhancing interactions with enzymatic targets, while the pyrrolidine and furan groups contribute to solubility and conformational flexibility .

Properties

IUPAC Name

2,5-dimethyl-N-[1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl]furan-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N6O2/c1-10-7-13(11(2)24-10)16(23)19-12-3-5-21(8-12)14-15-20-18-9-22(15)6-4-17-14/h4,6-7,9,12H,3,5,8H2,1-2H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKGPIRZWBIHYBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(=O)NC2CCN(C2)C3=NC=CN4C3=NN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dimethyl-N-(1-{[1,2,4]triazolo[4,3-a]pyrazin-8-yl}pyrrolidin-3-yl)furan-3-carboxamide typically involves multiple steps, starting from commercially available reagents. One common approach involves the oxidative cyclization of 2-hydrazinylpyrazine with cyanogen chloride in the presence of acetic acid and sodium acetate trihydrate at low temperatures . Another method includes the use of isoamyl nitrite in DMF or NaNO2 in aqueous acetic acid, followed by amination and nitrosation reactions .

Industrial Production Methods

For industrial-scale production, the methods are optimized to ensure high yield and purity. This often involves the use of automated reactors and continuous flow systems to maintain precise control over reaction conditions. The scalability of these methods allows for the production of large quantities of the compound, which is essential for its application in various fields.

Chemical Reactions Analysis

Types of Reactions

2,5-dimethyl-N-(1-{[1,2,4]triazolo[4,3-a]pyrazin-8-yl}pyrrolidin-3-yl)furan-3-carboxamide undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, especially at the triazolopyrazine core, using reagents like sodium azide or halogenating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium azide in DMF.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

2,5-dimethyl-N-(1-{[1,2,4]triazolo[4,3-a]pyrazin-8-yl}pyrrolidin-3-yl)furan-3-carboxamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2,5-dimethyl-N-(1-{[1,2,4]triazolo[4,3-a]pyrazin-8-yl}pyrrolidin-3-yl)furan-3-carboxamide involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the enzyme, inhibiting its activity and thereby affecting downstream signaling pathways. This inhibition can lead to the suppression of cell proliferation, making it a potential candidate for anti-cancer therapies .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s closest analogs include derivatives with related heterocyclic cores, such as tetrahydroimidazo[1,2-a]pyridines (e.g., compounds 1l and 2d from the provided evidence). Key differences include:

Feature Target Compound Analog (e.g., 1l/2d)
Core Structure [1,2,4]Triazolo[4,3-a]pyrazine Tetrahydroimidazo[1,2-a]pyridine
Substituents Pyrrolidine-linked furan carboxamide Phenethyl/benzyl groups, nitro/cyano substituents
Electron Density Electron-deficient (triazole + pyrazine) Moderately electron-rich (imidazole + pyridine)
Physicochemical Properties Predicted higher solubility due to pyrrolidine and furan Lower solubility (nitro/cyano groups increase hydrophobicity)

Spectroscopic Characterization

Both the target compound and analogs rely on 1H/13C NMR , IR , and HRMS for structural validation:

  • Triazolo-pyrazine Core : Expected NMR signals for aromatic protons in the δ 8.0–9.0 ppm range (pyrazine) and δ 7.5–8.5 ppm (triazole).
  • Analogs (1l/2d) : Exhibit distinct nitro group IR stretches (~1520 cm⁻¹) and cyanide peaks (~2200 cm⁻¹), absent in the target compound .

Research Findings and Challenges

  • Thermal Stability : The target compound’s melting point is expected to exceed 200°C (based on triazolo-pyrazine analogs), whereas 1l/2d exhibit lower stability (melting points 215–245°C) due to nitro group decomposition .
  • Synthetic Challenges : The triazolo-pyrazine core requires stringent reaction conditions (e.g., high-temperature cyclization), contrasting with the milder one-pot synthesis of 1l/2d .

Biological Activity

2,5-dimethyl-N-(1-{[1,2,4]triazolo[4,3-a]pyrazin-8-yl}pyrrolidin-3-yl)furan-3-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, focusing on its antitumor and antimicrobial properties, as well as its mechanisms of action.

Chemical Structure and Properties

The compound features a complex structure characterized by:

  • Furan Ring : A five-membered aromatic ring containing oxygen.
  • Triazole and Pyrazine Moieties : These heterocycles are known for their biological significance.
  • Pyrrolidine Group : A cyclic amine that may influence the compound's pharmacokinetics and receptor interactions.

Antitumor Activity

Recent studies have highlighted the antitumor potential of similar compounds in the furan class. For instance, derivatives with furan rings have shown significant cytotoxicity against various cancer cell lines:

CompoundCell LineIC50 (µM)Assay Type
Compound AA549 (Lung)2.12 ± 0.212D
Compound BHCC827 (Lung)5.13 ± 0.972D
Compound CNCI-H358 (Lung)0.85 ± 0.052D

These results indicate that modifications in the structure can enhance or reduce activity against specific cancer types. The mechanism of action often involves the binding to DNA and inhibition of DNA-dependent enzymes, a common pathway for many antitumor agents .

Antimicrobial Activity

Antimicrobial properties have also been observed in related compounds. For example, some furan derivatives demonstrated effectiveness against bacterial strains in vitro:

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Compound DE. coli32 µg/mL
Compound ES. aureus16 µg/mL
Compound FP. aeruginosa64 µg/mL

The presence of specific functional groups within these compounds has been linked to enhanced antimicrobial activity .

The biological activity of this compound may involve several mechanisms:

  • DNA Binding : Many furan derivatives exhibit a tendency to bind within the minor groove of DNA, disrupting replication and transcription processes.
  • Enzyme Inhibition : Compounds similar to this one have been shown to inhibit key enzymes involved in cellular proliferation and survival.
  • Cell Cycle Arrest : Some studies suggest that these compounds can induce cell cycle arrest in cancer cells, leading to apoptosis.

Case Studies

A notable case study involved a series of synthesized furan derivatives tested against lung cancer cell lines. The study found that certain substitutions on the furan ring significantly increased cytotoxicity while maintaining selectivity towards cancerous cells over normal cells . Another study focused on the antimicrobial efficacy against resistant bacterial strains, demonstrating that modifications led to improved activity profiles .

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